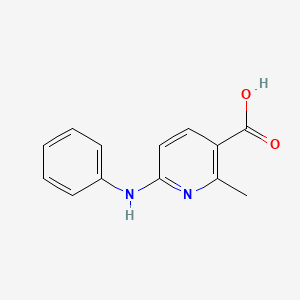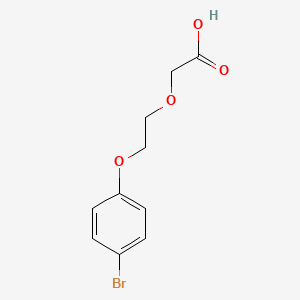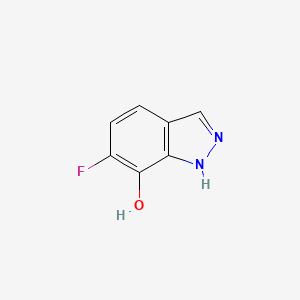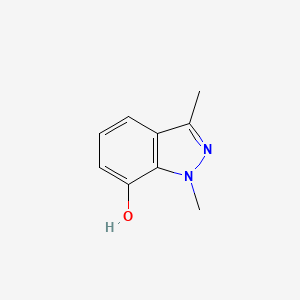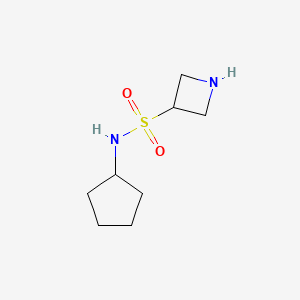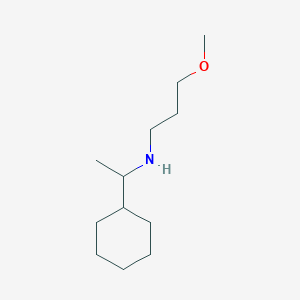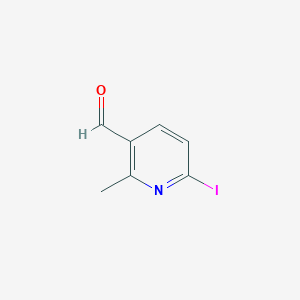
6-Iodo-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the 2nd position is substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylnicotinaldehyde typically involves the iodination of 2-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methylnicotinaldehyde using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Iodo-2-methylnicotinic acid.
Reduction: 6-Iodo-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Iodo-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Iodo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylnicotinaldehyde: Lacks the iodine substitution, which may result in different reactivity and biological activity.
6-Bromo-2-methylnicotinaldehyde: Similar structure with bromine instead of iodine, which may affect its chemical and biological properties.
6-Chloro-2-methylnicotinaldehyde: Similar structure with chlorine instead of iodine, which may influence its reactivity and applications.
Uniqueness
6-Iodo-2-methylnicotinaldehyde is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the iodine substitution can influence its interactions with biological targets, potentially leading to unique pharmacological properties .
Propriétés
Formule moléculaire |
C7H6INO |
|---|---|
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
6-iodo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 |
Clé InChI |
ZCEGJYVHUZFAHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


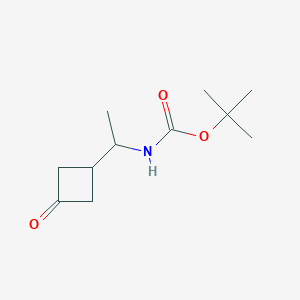
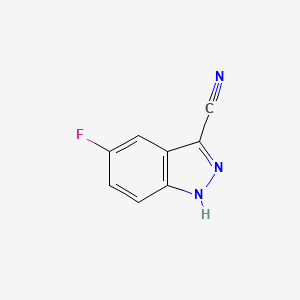
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)

